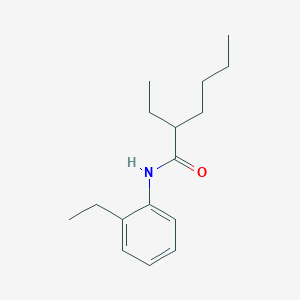

2-ethyl-N-(2-ethylphenyl)hexanamide

Description

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

2-ethyl-N-(2-ethylphenyl)hexanamide |

InChI |

InChI=1S/C16H25NO/c1-4-7-10-14(6-3)16(18)17-15-12-9-8-11-13(15)5-2/h8-9,11-12,14H,4-7,10H2,1-3H3,(H,17,18) |

InChI Key |

DCQMCRXJIOWOFU-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1CC |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1CC |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

-

Synthesis of 2-Ethylhexanoyl Chloride :

-

Coupling with 2-Ethylphenylamine :

-

The acyl chloride is slowly added to a solution of 2-ethylphenylamine in dry dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.

-

Reaction Conditions : Stirring at room temperature for 12–24 hours.

-

Yield : 80–87% after column chromatography.

-

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Acyl Chloride Temp | 60–80°C | |

| Amine Equiv | 1.1–1.2 | |

| Solvent | DCM/THF | |

| Purification | Silica gel chromatography |

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 2-ethylhexanoic acid is activated using carbodiimides (e.g., DCC or EDC) followed by reaction with 2-ethylphenylamine.

Protocol:

-

Activation :

-

Amine Addition :

Optimization Insights :

-

Yield : 75–82% (lower than acyl chloride method due to side reactions).

-

Drawback : Requires rigorous anhydrous conditions to prevent hydrolysis.

Multi-Step Synthesis via Reductive Amination

A patent-derived method involves a multi-step sequence starting from 2-ethylhexanal and 2-ethylaniline:

-

Condensation :

-

Reduction :

-

Amidation :

Advantages :

Solid-Phase Synthesis for High-Throughput Production

A scalable approach uses polymer-supported reagents to simplify purification:

-

Resin Functionalization :

-

Amine Coupling :

-

Cleavage :

Performance Metrics :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride | 80–87 | 98 | High | Moderate |

| Carbodiimide | 75–82 | 95 | Moderate | Low |

| Reductive Amination | 65–70 | 90 | Low | High |

| Solid-Phase | 70–75 | 95 | High | High |

Key Findings :

-

The acyl chloride method offers the best balance of yield and purity.

-

Solid-phase synthesis is preferred for combinatorial chemistry applications.

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.